Dimethyl 2-oxomalonate

Descripción general

Descripción

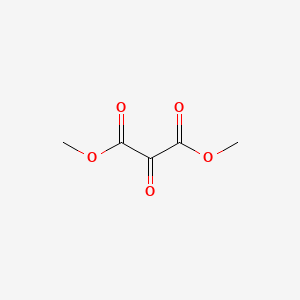

Dimethyl 2-oxomalonate, also known as dimethyl oxopropanedioate, is an organic compound with the molecular formula C5H6O5. It is a diester of oxomalonic acid and is characterized by its clear, colorless to yellow liquid appearance. This compound is highly soluble in water, ethanol, diethyl ether, and chloroform .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 2-oxomalonate can be synthesized through several methods. One common approach involves the esterification of oxomalonic acid with methanol in the presence of an acid catalyst such as hydrogen chloride. Another method includes the oxidation of dimethyl malonate using oxidizing agents like dinitrogen tetroxide or selenium dioxide .

Industrial Production Methods: Industrial production of this compound typically involves the esterification process due to its simplicity and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Cyclocondensation with Diamines

Dimethyl 2-oxomalonate reacts with primary amines or diamines to form imidazolidine and pyrazolo-pyridine derivatives.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Deprotected diamine 3 | TFA, rt, then 2-oxomalonate | Imidazolidine core (+)-6 (crystalline) | 70% |

Example : Condensation with a monoprotected diamine (3) generates an imidazolidine core (2) confirmed by X-ray crystallography .

Diels-Alder Reactions

This compound acts as an electron-deficient dienophile in [4+2] cycloadditions with electron-rich dienes.

The resulting dihydropyran diester undergoes hydrolysis to gem-diacids, which can be further functionalized .

Baylis-Hillman Reaction

This compound participates in DABCO-catalyzed reactions with activated alkenes.

| Alkene | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Methyl acrylate | DABCO | Multifunctional α-hydroxy ester | Building block for APIs | |

| Acrylonitrile | DABCO | Cyano-substituted tertiary alcohol | Polymer precursors |

Reactions proceed via a tandem Michael addition-elimination mechanism .

Ene Reactions with Alkenes

The compound adds to terminal alkenes via an ene mechanism.

| Alkene | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| 1-Hexene | Neat, 80°C | 1-Hydroxyhexylmalonate | Anti-Markovnikov | |

| Styrene | Toluene, 100°C | 1-Hydroxy-1-phenylethylmalonate | >90% |

Products are precursors to γ-lactones upon dehydration .

Imidazolone Formation

Reaction with guanidines yields functionalized imidazolones:

Pyrazolo-pyridine Derivatives

Condensation with substituted pyrazol-amines forms fused heterocycles:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1-isopropylpyrazol-5-amine | Toluene, 62°C | Pyrazolo[3,4-b]pyridine-4-carboxylic acid | 72% |

Aldol Additions

Reacts with enamines in aldol-type reactions to form α-hydroxy-γ-keto diesters, which cyclize to butenolides under acidic conditions .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

2.1 Functionalization Reactions

Dimethyl 2-oxomalonate is frequently employed in functionalization reactions involving nucleophiles. It can react with Grignard reagents and other nucleophiles to form various derivatives. The versatility of this compound allows for the synthesis of complex molecules through straightforward methodologies.

2.2 Synthesis of Bioactive Compounds

The compound has been instrumental in synthesizing bioactive molecules, including pharmaceuticals. For example, it has been utilized in the synthesis of hydrazone derivatives that exhibit potential anti-COVID-19 activity. These derivatives are synthesized through the reaction of this compound with specific hydrazones under controlled conditions .

2.3 Wittig and Aza-Wittig Reactions

This compound serves as a reagent in Wittig and Aza-Wittig reactions, which are critical for forming carbon-carbon double bonds. These reactions enable the construction of complex molecular frameworks essential for drug discovery and development .

Medicinal Chemistry Applications

3.1 Drug Development

Recent studies have highlighted this compound's role as a precursor in the synthesis of novel pharmacological agents. For instance, compounds derived from this compound have shown promise as anti-inflammatory and anti-cancer agents. The ability to modify its structure allows researchers to tailor the pharmacological properties of resultant compounds .

3.2 Antiviral Research

Research indicates that derivatives of this compound may serve as potential antiviral agents, particularly against viruses like SARS-CoV-2. The structural modifications facilitated by this compound can lead to increased efficacy and selectivity against viral targets .

Material Science Applications

4.1 Polymer Synthesis

This compound can be used in the preparation of polymeric materials through polycondensation reactions. Its reactivity allows for the formation of polyesters and other polymeric structures that have applications in coatings, adhesives, and biomedical devices .

4.2 Nanomaterials

The compound has also been explored for synthesizing nanomaterials, particularly metal-organic frameworks (MOFs). These materials exhibit unique properties useful for catalysis, gas storage, and separation processes .

Case Studies

Mecanismo De Acción

The mechanism of action of dimethyl 2-oxomalonate involves its highly polarized keto group, which makes it an effective electrophile in addition reactions. It can participate in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions. The compound’s reactivity is primarily due to the presence of the electron-withdrawing ester groups, which enhance the electrophilicity of the carbonyl carbon .

Comparación Con Compuestos Similares

Diethyl oxomalonate: Similar in structure but with ethyl ester groups instead of methyl.

Dimethyl malonate: Lacks the keto group, making it less reactive in certain types of reactions.

Dimethyl mesoxalate: An oxidized form of dimethyl 2-oxomalonate, used in different synthetic applications.

Uniqueness: this compound is unique due to its highly polarized keto group, which makes it a versatile reactant in various organic synthesis reactions. Its ability to participate in pericyclic reactions and form a wide range of products makes it valuable in both academic and industrial research .

Actividad Biológica

Dimethyl 2-oxomalonate (DMOM) is an organic compound that has garnered interest in various fields of chemistry, particularly in synthetic organic chemistry and medicinal applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxo and ester functional groups, which contribute to its reactivity. The compound can be synthesized through several methods, including ozonolysis of diethyl malonate and subsequent reduction steps, yielding significant amounts of the desired product .

Biological Activity

1. Anticancer Properties:

Research indicates that this compound exhibits notable anticancer activity. In a study focusing on the synthesis of imidazolidine derivatives using DMOM, it was found that these derivatives showed promising cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells . The IC50 values for these compounds were reported as follows:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Imidazolidine Derivative | HT-29 | 9 |

| Imidazolidine Derivative | MCF-7 | 17 |

2. Mechanism of Action:

The biological activity of DMOM can be attributed to its ability to undergo nucleophilic addition reactions due to the presence of the carbonyl group. This reactivity allows it to participate in various biochemical pathways, potentially leading to apoptosis in cancer cells .

Synthesis and Applications

This compound can be synthesized through several routes, with one notable method involving the reaction of diethyl malonate with sodium chlorite under acidic conditions. This method yields DMOM with high efficiency, showcasing its accessibility for laboratory use .

Applications include:

- Synthetic Intermediates: DMOM serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceutical chemistry.

- Biochemical Research: Its reactivity makes it a useful tool for studying enzyme mechanisms and metabolic pathways.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

A recent study utilized this compound in the synthesis of novel imidazolidine derivatives. These compounds were evaluated for their anticancer properties and demonstrated significant cytotoxicity against multiple cancer cell lines, indicating the potential for DMOM-derived compounds in cancer therapy .

Case Study 2: Investigation of Mechanisms

Another investigation focused on the mechanism by which DMOM induces cell death in cancer cells. The study highlighted that DMOM-derived compounds could activate specific apoptotic pathways, leading to increased cell death rates in treated cell lines compared to controls .

Propiedades

IUPAC Name |

dimethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOCYQDSDXLBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338213 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-40-6 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.